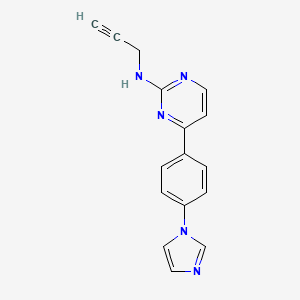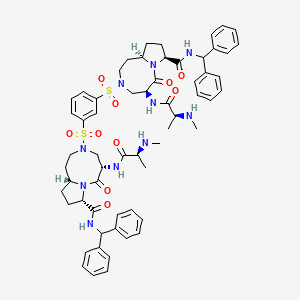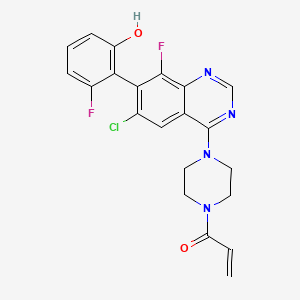
ARS-1620
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARS-1620 est un inhibiteur de petite molécule spécifiquement conçu pour cibler la mutation KRAS G12C, une mutation fréquente trouvée dans divers cancers, y compris le cancer du poumon non à petites cellules et le cancer colorectal . Ce composé s'est montré prometteur dans les études précliniques et cliniques en raison de sa capacité à se lier sélectivement à la protéine KRAS mutante et à inhiber son activité .
Applications De Recherche Scientifique
In preclinical studies, ARS-1620 has demonstrated potent and selective anti-tumor activity in patient-derived tumor models . It has shown efficacy in reducing tumor growth in non-small cell lung carcinoma models and has been used as a pharmacological tool to investigate KRAS biology in vivo . Additionally, this compound has been explored for its potential use in combination therapies with other agents targeting different pathways to enhance its anti-tumor effects .
Analyse Biochimique
Biochemical Properties
ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to exhibit complete growth suppression of p.G12C cell lines with relatively benign effects on control cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating the GTPase activity of the KRAS protein, resulting in the accumulation of GTP-bound activated KRAS . This leads to the activation of downstream signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves allele-specific covalent targeting of Cys-12 in the vicinity of an inducible allosteric switch II pocket (S-IIP). This strategy proved feasible for inhibiting mutant KRAS in vitro .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It achieves rapid and sustained in vivo target occupancy
Méthodes De Préparation
. La voie de synthèse comprend généralement plusieurs étapes de synthèse organique, à partir de matières premières disponibles dans le commerce. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées. Les méthodes de production industrielle d'ARS-1620 impliqueraient probablement la mise à l'échelle de ces voies de synthèse tout en garantissant la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
ARS-1620 subit diverses réactions chimiques, notamment la liaison covalente à la protéine KRAS G12C . Cette liaison implique la formation d'une liaison covalente entre le composé et le résidu cystéine dans la poche de commutation II de la protéine KRAS . Les réactifs courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les agents de liaison spécifiques. Le principal produit formé par ces réactions est le complexe KRAS G12C-ARS-1620 lié de manière covalente .
Applications de la recherche scientifique
Dans des études précliniques, this compound a démontré une activité antitumorale puissante et sélective dans des modèles de tumeurs dérivés de patients . Il a montré une efficacité dans la réduction de la croissance tumorale dans des modèles de carcinome pulmonaire non à petites cellules et a été utilisé comme outil pharmacologique pour étudier la biologie de KRAS in vivo . De plus, this compound a été exploré pour son utilisation potentielle dans des thérapies combinées avec d'autres agents ciblant différentes voies pour améliorer ses effets antitumoraux .
Mécanisme d'action
This compound exerce ses effets en se liant de manière covalente à la forme liée au GDP de la protéine KRAS G12C, la piégeant dans une conformation inactive . Cette liaison empêche la protéine KRAS de passer à son état actif lié au GTP, inhibant ainsi les voies de signalisation en aval qui favorisent la croissance et la survie des cellules cancéreuses . Les cibles moléculaires d'this compound comprennent la poche de commutation II de la protéine KRAS G12C, et les voies impliquées comprennent les voies de signalisation RAF-MEK-ERK et PI3K-AKT-mTOR .
Mécanisme D'action
ARS-1620 exerts its effects by covalently binding to the GDP-bound form of the KRAS G12C protein, trapping it in an inactive conformation . This binding prevents the KRAS protein from switching to its active GTP-bound state, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival . The molecular targets of this compound include the switch-II pocket of the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways .
Comparaison Avec Des Composés Similaires
ARS-1620 fait partie d'une classe d'inhibiteurs de KRAS G12C qui comprend d'autres composés tels que le sotorasib (AMG510) et l'adagrasib (MRTX849) . Ces composés partagent un mécanisme d'action similaire, ciblant la poche de commutation II de la protéine KRAS G12C et inhibant son activité . this compound est unique dans ses propriétés de liaison spécifiques et son profil pharmacocinétique, qui contribuent à son efficacité et à sa sélectivité . D'autres composés similaires comprennent ARS-853 et GDC-6036, qui ciblent également la mutation KRAS G12C mais peuvent différer dans leurs affinités de liaison et leurs résultats cliniques .
Propriétés
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ARS-1620 interact with its target, KRAS G12C?
A1: this compound is a covalent inhibitor that specifically targets the mutated cysteine residue (C12) present in the KRAS G12C protein. It binds to this cysteine in the inactive, GDP-bound conformation of KRAS G12C, effectively locking the protein in this inactive state. This prevents KRAS from cycling to its active, GTP-bound form, which is essential for downstream signaling and tumor growth [, , , , ].
Q2: What are the downstream effects of this compound binding to KRAS G12C?
A2: By inhibiting KRAS G12C, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in KRAS-mutant cancers [, , , , , ].
Q3: How does this compound demonstrate selectivity for the KRAS G12C mutant?
A3: this compound exploits the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS. This cysteine is located within the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. Therefore, this compound selectively targets and inhibits KRAS G12C while sparing wild-type KRAS [, , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H19ClF2N4O2, and its molecular weight is 432.85 g/mol.
Q5: What is the preclinical evidence supporting this compound's efficacy?
A5: this compound has demonstrated potent antitumor activity in preclinical studies using various models. This includes:
- In vitro: Inhibiting cell viability and proliferation in a panel of KRAS G12C mutant cell lines, including lung, pancreatic, and colorectal cancer models [, , , , ].
- In vivo: Demonstrating significant tumor growth inhibition in mouse xenograft models of KRAS G12C mutant tumors [, , , , ].
Q6: Are there any ongoing clinical trials investigating this compound?
A6: While specific details of ongoing clinical trials are not mentioned in the provided abstracts, the research highlights that this compound has progressed to clinical trials for patients with KRAS G12C mutant cancers [, , ].
Q7: What are the potential mechanisms of resistance to this compound?
A7: Despite its initial efficacy, preclinical studies have identified several potential resistance mechanisms to this compound, including:
- Adaptive feedback activation: Reactivation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, through compensatory mechanisms involving receptor tyrosine kinases (RTKs) or other RAS isoforms [, , ].
- Tumor heterogeneity: The presence of subpopulations of tumor cells with different KRAS mutations or other oncogenic drivers that are not targeted by this compound [].
- Emergence of new mutations: Acquisition of secondary mutations within KRAS or other genes involved in downstream signaling pathways that confer resistance to this compound [].
Q8: What are the strategies being explored to overcome resistance to this compound?
A8: Several approaches are under investigation to address resistance mechanisms, including:
- Combination therapies: Combining this compound with other targeted therapies, such as inhibitors of RTKs (EGFR, FGFR, AXL), SHP2, MEK, PI3K, or mTOR, to block compensatory signaling pathways [, , , , , ].
- Developing next-generation inhibitors: Designing more potent and selective KRAS G12C inhibitors with improved pharmacokinetic properties [, ].
- Identifying biomarkers: Discovering predictive biomarkers to stratify patients who are most likely to benefit from this compound treatment or to monitor the emergence of resistance [, ].
Q9: How has computational chemistry contributed to understanding this compound's interactions with KRAS G12C?
A9: Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in:
- Visualizing the binding mode: Providing structural insights into how this compound binds within the S-IIP of KRAS G12C and forms a covalent bond with the cysteine residue [, ].
- Predicting binding affinity: Estimating the binding strength of this compound to KRAS G12C and guiding the design of analogs with improved potency [].
- Rationalizing SAR: Exploring the relationship between structural modifications of this compound and its inhibitory activity, leading to the identification of key pharmacophores [, ].
Q10: How do structural modifications of this compound influence its activity?
A10: While detailed SAR studies are not presented in the provided abstracts, the research suggests that modifications to the core scaffold of this compound can impact its:
- Potency: Altering the substituents on the quinazoline ring or the piperazine ring can significantly affect the binding affinity for KRAS G12C [, ].
- Selectivity: Modifications can influence the specificity of this compound for KRAS G12C over other cysteine-containing proteins [, ].
- Pharmacokinetic properties: Changes in the molecule's structure can affect its absorption, distribution, metabolism, and excretion, ultimately influencing its in vivo efficacy [, ].
Q11: Are there any specific drug delivery strategies being explored for this compound?
A11: While the provided research primarily focuses on the pharmacological properties of this compound, the development of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could potentially enhance its therapeutic index by:
Q12: What analytical techniques are used to characterize and quantify this compound?
A12: The research mentions various analytical methods employed in studying this compound:
- High-performance liquid chromatography (HPLC): Used to assess the accumulation and efflux of this compound in cells, providing insights into its transport mechanisms [, ].
- Mass spectrometry: Utilized for the identification and quantification of this compound and its metabolites in biological samples [].
- Cell-based assays: Employed to measure the effects of this compound on cell viability, proliferation, and signaling pathway activity [, , , , ].
- Animal models: Used to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
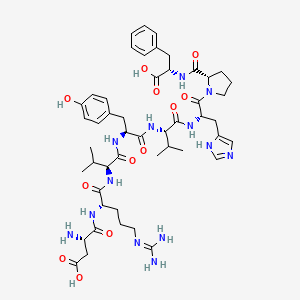
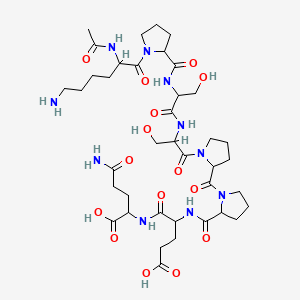
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
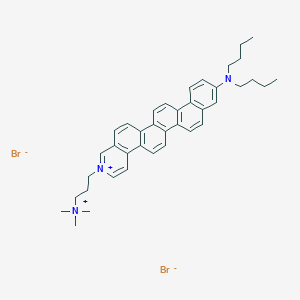

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

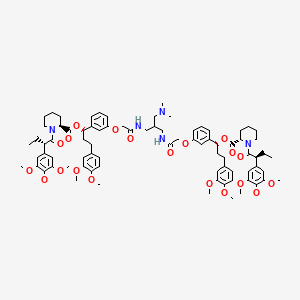
![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
